molecular formula C13H11N5O2S B2474225 Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 868970-33-6

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2474225
CAS No.: 868970-33-6
M. Wt: 301.32
InChI Key: KUYGAPCLMCBOIJ-UHFFFAOYSA-N
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Description

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound that features a unique combination of pyridine, triazole, and pyridazine rings

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, respectively.

Mode of Action

Similar compounds have shown to inhibit the growth of cells by interacting with their target receptors . The compound may bind to its target receptors and inhibit their activity, leading to changes in cellular processes.

Biochemical Pathways

Inhibition of these pathways can lead to decreased cell proliferation and reduced formation of new blood vessels .

Pharmacokinetics

Similar compounds have shown satisfactory activity compared to lead compounds . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion properties that contribute to its bioavailability.

Result of Action

Similar compounds have shown to inhibit the growth of cells in a dose-dependent manner and induce apoptosis . This suggests that the compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with thioacetic acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the triazole and pyridazine rings can participate in reduction reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole and pyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is unique due to its specific combination of pyridine, triazole, and pyridazine rings, which confer distinct chemical properties and biological activities. Its ability to serve as a versatile scaffold for drug development sets it apart from other similar compounds.

Biological Activity

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate, identified by its CAS number 868970-38-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N5O2SC_{14}H_{13}N_{5}O_{2}S, with a molecular weight of 315.35 g/mol. The compound features a complex structure that includes a triazole and pyridazine moiety, which are known for their biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that derivatives related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism of Action
4gMCF-70.163 ± 0.01Inhibition of c-Met and Pim-1 kinases
4aMCF-70.283 ± 0.01Inhibition of c-Met and Pim-1 kinases
22iA5490.83 ± 0.07c-Met kinase inhibition
22iMCF-70.15 ± 0.08c-Met kinase inhibition

The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Specifically, compound 4g caused MCF-7 cells to arrest in the S phase of the cell cycle and significantly increased apoptosis rates compared to controls .

Mechanistic Insights

The mechanism through which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer progression. Notably:

  • c-Met Inhibition : This receptor tyrosine kinase plays a crucial role in tumor growth and metastasis. Compounds derived from this structure have demonstrated nanomolar inhibition of c-Met activity.
  • Pim Kinase Inhibition : Pim kinases are involved in cell survival and proliferation; thus, their inhibition can lead to reduced tumor growth.
  • Apoptosis Induction : The compound increases caspase activity (specifically caspase-9), which is pivotal in the apoptotic pathway.

Case Studies

In one particular study involving a series of triazolo[4,3-b]pyridazine derivatives, compounds similar to this compound were evaluated for their cytotoxic effects across a panel of cancer cell lines (NCI 60). The results indicated that these compounds exhibited substantial antiproliferative activity with varying degrees of potency depending on their structural modifications.

Example Study Findings

A notable study reported that compound 4g demonstrated:

  • GI% Values : Mean GI% values were found to be 55.84 and 29.08 for different derivatives.
  • Cell Cycle Analysis : Induced S phase arrest in MCF-7 cells.

Furthermore, molecular docking studies suggested that these compounds interact with the ATP-binding site of c-Met and Pim kinases similarly to known inhibitors, providing insights into their potential as therapeutic agents against cancer .

Properties

IUPAC Name

methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c1-20-12(19)8-21-11-3-2-10-15-16-13(18(10)17-11)9-4-6-14-7-5-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYGAPCLMCBOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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